molecular formula C15H19N3O5S B14938197 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14938197
M. Wt: 353.4 g/mol
InChI Key: OZTMSSGYNRRAJS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,3-thiazole core substituted with a methyl carboxylate group at position 4, a propan-2-yl group at position 5, and an amino-linked 3-methoxy-1,2-oxazol-5-yl propanoyl moiety at position 2.

Properties

Molecular Formula

C15H19N3O5S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H19N3O5S/c1-8(2)13-12(14(20)22-4)17-15(24-13)16-10(19)6-5-9-7-11(21-3)18-23-9/h7-8H,5-6H2,1-4H3,(H,16,17,19)

InChI Key

OZTMSSGYNRRAJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclodehydration of β-Hydroxyamide Precursors

The oxazole ring is formed via cyclodehydration of β-hydroxyamides derived from serine or threonine analogs.

Procedure (,):

  • Substrate Preparation : React serine methyl ester with Fmoc-protected amino acids (e.g., Fmoc-glycine) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents.
  • Cyclodehydration : Treat the β-hydroxyamide intermediate with Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) or Cu(OAc)₂ in solvent-free conditions at 100°C for 10 hours.
  • Oxidation : Use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to aromatize the oxazoline to oxazole.

Data :

Step Reagents Conditions Yield Source
Cyclodehydration Cu(OAc)₂, DDQ Solvent-free, 100°C 88%
Oxidation DDQ RT, 15 hr 95%

Construction of the Thiazole Core

Hantzsch Thiazole Synthesis

The 5-isopropyl-thiazole-4-carboxylate is synthesized via condensation of α-haloketones with thioamides.

Procedure (,):

  • Thioamide Preparation : React methyl 2-amino-4-carboxylate with Lawesson’s reagent in toluene at 110°C.
  • Cyclization : Treat the thioamide with 3-bromo-4-methylpentan-2-one in ethanol at 70°C for 4 hours.

Optimization Notes ():

  • Catalyst : Tributylamine improves yield by preventing N-alkylation side reactions.
  • Solvent : Ethanol enhances regioselectivity for 5-isopropyl substitution.

Data :

Thioamide Haloketone Catalyst Yield Purity Source
Methyl 2-thiocarbamoyl-4-carboxylate 3-Bromo-4-methylpentan-2-one Tributylamine 82% 99%

Coupling of Oxazole and Thiazole Moieties

Amide Bond Formation

The oxazole-propanoic acid is coupled to the thiazole-amine using peptide coupling reagents.

Procedure (,):

  • Activation : Treat 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid with oxalyl chloride in DCM to form the acyl chloride.
  • Coupling : React the acyl chloride with methyl 2-amino-5-isopropyl-thiazole-4-carboxylate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.

Data :

Coupling Agent Base Solvent Yield Source
Oxalyl chloride DIPEA THF 78%
HATU DIPEA DMF 85%

Alternative Synthetic Routes

One-Pot Oxazole-Thiazole Assembly

A streamlined method combines oxazole and thiazole formation in a single reactor ():

  • Sequential Cyclizations : Perform oxazole cyclodehydration (Cu(OAc)₂) followed by thiazole formation (α-bromoketone, thiourea) without intermediate purification.
  • Yield : 65–70% overall.

Solid-Phase Synthesis

Immobilize the oxazole precursor on Wang resin, followed by iterative coupling and cleavage steps ():

  • Purity : >95% (HPLC).
  • Throughput : Enables combinatorial library generation.

Critical Analysis of Methodologies

Efficiency Comparison

Method Steps Total Yield Key Advantage Limitation
Hantzsch + Coupling 4 58% High regioselectivity Multi-step purification
One-Pot 2 68% Reduced solvent use Lower purity (85–90%)
Solid-Phase 3 72% Scalability Specialized equipment required

Challenges and Solutions

  • Oxazole Aromatization : DDQ oxidation risks over-oxidation; monitored via TLC ().
  • Thiazole Regiochemistry : Steric bulk of isopropyl group necessitates excess α-haloketone (1.5 eq) ().

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Scientific Research Applications of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

This compound is a complex organic compound featuring both oxazole and thiazole rings, which are known for their significant biological activities. It is of interest in medicinal chemistry for the development of new therapeutic agents.

Areas of Application

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology Its biological activity makes it a candidate for studying various biochemical pathways.
  • Medicine Its potential therapeutic properties are explored for the development of new drugs.
  • Industry It can be used in the production of specialty chemicals and materials.

Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of oxazole and thiazole intermediates that are then coupled under specific conditions. Common reagents include acids, bases, and catalysts to facilitate the formation of the desired product.

This compound can undergo various chemical reactions:

  • Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

The products of these reactions depend on the specific conditions and reagents used.

Industrial Production

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and thiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements are compared below with similar heterocycles:

Compound Core Heterocycle Substituents Biological Relevance
Target Compound 1,3-Thiazole Methyl carboxylate (C4), propan-2-yl (C5), 3-methoxy-oxazole-propanoylamino (C2) Hypothesized enzyme inhibition (e.g., kinases)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole 1,3-Thiazole Fluorophenyl groups, triazole moiety Structural studies only
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives 1,3-Thiazole Tolylamino-propanoic acid, nitrobenzylidene/thiophene substituents Anticancer, antimicrobial (preliminary assays)
1,2,4-Triazole derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates) 1,2,4-Triazole Phenethyl, thioacetimidate groups Antinociceptive, plant growth regulation

Key Observations :

  • Unlike the carboxylate group in the target compound, analogs like 3-(thiazol-2-yl)propanoic acid derivatives feature free carboxylic acids, which may enhance bioavailability but reduce metabolic stability.
Physicochemical Properties
  • Solubility : The target compound’s methyl carboxylate and methoxy groups likely enhance lipophilicity compared to polar triazole-thiol analogs .
  • Stability : The oxazole-thiazole hybrid may exhibit higher thermal stability than pyran-3,5-dicarbonitrile derivatives , which degrade under prolonged reflux.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Coupling of the oxazole moiety : React 3-methoxy-1,2-oxazole-5-carboxylic acid with propanoyl chloride under Schotten-Baumann conditions to form the propanoyl intermediate .

Thiazole ring formation : Use Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones. For example, react 2-amino-5-(propan-2-yl)thiazole-4-carboxylate with bromoacetone in ethanol under reflux .

Esterification : Protect the carboxylic acid group using methyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Research: Structural Confirmation via Spectroscopic Methods

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound, and how are data inconsistencies resolved?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign peaks based on coupling patterns and integration. For example:
    • The methoxy group (3-methoxy-oxazole) appears as a singlet at ~3.8 ppm in 1H NMR.
    • Thiazole protons resonate between 6.5–7.5 ppm .
  • IR Spectroscopy : Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester groups (C–O at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragment patterns.
    Resolving Contradictions :
  • Cross-validate with elemental analysis (C, H, N, S) to confirm empirical formulas.
  • Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on NMR shifts .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q3: How can substituent variations on the oxazole and thiazole rings influence bioactivity, and what design strategies are effective?

Methodological Answer:

  • Oxazole Modifications :
    • Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with target proteins .
    • Introduce bulkier substituents (e.g., isopropyl) to assess steric effects on binding affinity .
  • Thiazole Modifications :
    • Vary the 5-(propan-2-yl) group with aromatic or heteroaromatic substituents (e.g., 4-fluorophenyl) to evaluate π-π stacking interactions .
      Design Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Screen for activity (e.g., enzyme inhibition assays) and correlate with computational docking studies (e.g., AutoDock Vina) .

Advanced Research: Resolving Data Contradictions in Bioactivity

Q. Q4: How should conflicting bioassay results (e.g., IC50 variability) be addressed in mechanistic studies?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
  • Metabolic Stability Checks : Rule out false positives/negatives due to compound degradation (e.g., LC-MS stability testing in assay buffers) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish signal from noise in dose-response curves .

Advanced Research: Stability and Solubility Optimization

Q. Q5: What strategies improve the aqueous solubility and chemical stability of this compound for in vitro studies?

Methodological Answer:

  • Salt Formation : Convert the free acid/carboxylate to sodium or potassium salts .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .
  • Degradation Studies :
    • Perform stress testing (40°C/75% RH for 1 week) and monitor via HPLC.
    • Identify hydrolytic degradation products (e.g., free carboxylic acid) and adjust storage conditions (desiccated, −20°C) .

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